Isonicotinic Acid-d4
Overview
Description
Isonicotinic Acid-d4, also known as deuterated isonicotinic acid, is a derivative of isonicotinic acid where four hydrogen atoms are replaced by deuterium. This compound is often used in research involving isotopic labeling due to its stability and distinct properties compared to its non-deuterated counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isonicotinic Acid-d4 can be synthesized through several methods. One common approach involves the deuteration of isonicotinic acid using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically requires elevated temperatures and prolonged reaction times to ensure complete deuteration.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of advanced deuteration techniques. These methods often employ high-pressure reactors and specialized catalysts to achieve high yields and purity. The process is carefully monitored to maintain the integrity of the deuterium atoms and prevent contamination.
Chemical Reactions Analysis
Types of Reactions
Isonicotinic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated derivatives of pyridine carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are employed for substitution reactions.
Major Products
The major products formed from these reactions include deuterated derivatives of pyridine, alcohols, amines, and various substituted pyridine compounds.
Scientific Research Applications
Isonicotinic Acid-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of deuterated compounds, which are valuable in studying reaction mechanisms and kinetics.
Biology: The compound is utilized in metabolic studies to trace biochemical pathways and understand the role of specific enzymes.
Medicine: this compound is employed in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: It is used in the production of deuterated solvents and reagents, which are essential in various industrial processes.
Mechanism of Action
The mechanism of action of Isonicotinic Acid-d4 involves its interaction with specific molecular targets. In biological systems, the deuterium atoms can influence the rate of enzymatic reactions, providing insights into enzyme function and substrate specificity. The compound’s unique isotopic properties make it a valuable tool in studying molecular pathways and identifying potential therapeutic targets.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Picolinic Acid: An isomer of isonicotinic acid, picolinic acid has the carboxyl group at the 2-position instead of the 4-position.
Isonicotinic Acid: The non-deuterated form of Isonicotinic Acid-d4, commonly used in the synthesis of various pharmaceuticals.
Uniqueness
This compound is unique due to its deuterium content, which imparts distinct physical and chemical properties. These properties make it particularly useful in isotopic labeling studies, where it can provide detailed information about reaction mechanisms and molecular interactions that are not easily obtainable with non-deuterated compounds.
Properties
IUPAC Name |
2,3,5,6-tetradeuteriopyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBYWOBDOCUKOW-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C(=O)O)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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